![molecular formula C25H24F3N3O3 B454978 1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B454978.png)
1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that features a quinoline core, a butoxyphenyl group, and a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound under acidic conditions.
Introduction of the Butoxyphenyl Group: This step involves a nucleophilic substitution reaction where a butoxy group is introduced to the phenyl ring.
Formation of the Pyrazole Ring: This is typically done through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Final Coupling: The final step involves coupling the quinoline and pyrazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反应分析
Types of Reactions
1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or pyrazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups to the phenyl or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines or pyrazolines.
科学研究应用
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its properties could be exploited in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research: The compound could be used as a probe to study various biological processes, such as enzyme activity or receptor binding.
作用机制
The mechanism of action of 1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline and pyrazole rings could play a crucial role in binding to these targets, while the butoxyphenyl group might enhance its solubility and bioavailability.
相似化合物的比较
Similar Compounds
1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: This compound is similar but has two difluoromethyl groups instead of one trifluoromethyl group.
1-{[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: This compound has a methoxy group instead of a butoxy group.
Uniqueness
The unique combination of a butoxyphenyl group, a quinoline core, and a pyrazole ring with a trifluoromethyl group makes 1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol distinct. This structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased lipophilicity and potential for diverse chemical modifications.
属性
分子式 |
C25H24F3N3O3 |
|---|---|
分子量 |
471.5g/mol |
IUPAC 名称 |
[2-(4-butoxyphenyl)quinolin-4-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C25H24F3N3O3/c1-3-4-13-34-18-11-9-17(10-12-18)22-14-20(19-7-5-6-8-21(19)29-22)23(32)31-24(33,25(26,27)28)15-16(2)30-31/h5-12,14,33H,3-4,13,15H2,1-2H3 |
InChI 键 |
WQBFFMFDVPQASI-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C)(C(F)(F)F)O |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B454895.png)
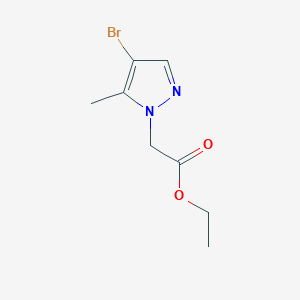
![4-Methoxy-3-[(4-methylphenoxy)methyl]benzaldehyde](/img/structure/B454898.png)
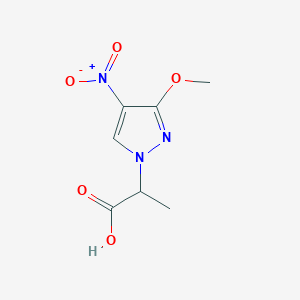
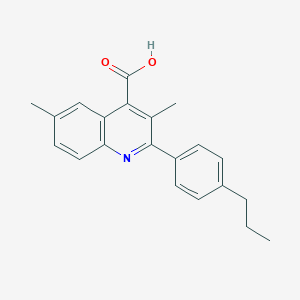
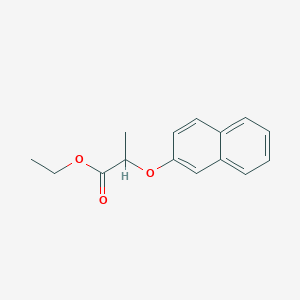
![ETHYL 2-(3,5-DIMETHYL-1,2-OXAZOLE-4-AMIDO)-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H,14H-CYCLOTRIDECA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B454904.png)
![5-[(2,4,6-Tribromophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454906.png)
![Methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B454911.png)
![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B454914.png)
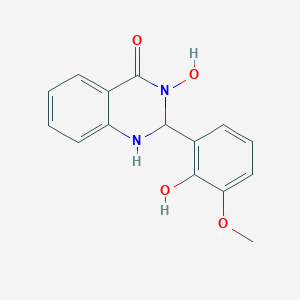
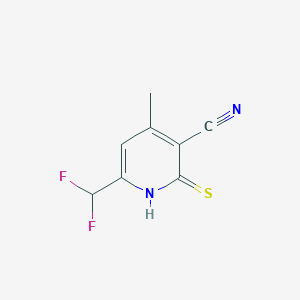
![3-({[4-(Difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B454917.png)
![5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B454918.png)
